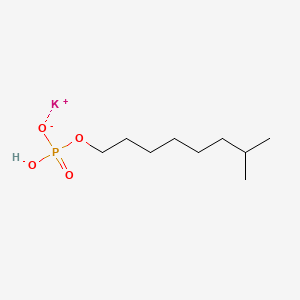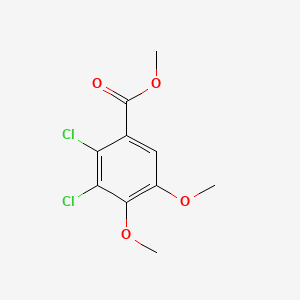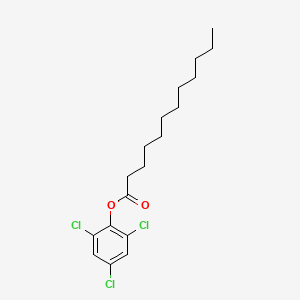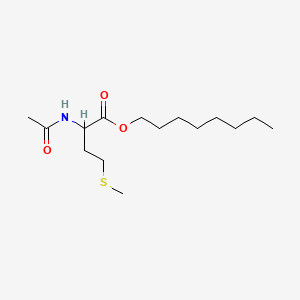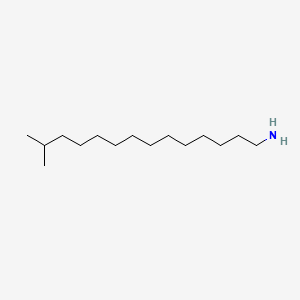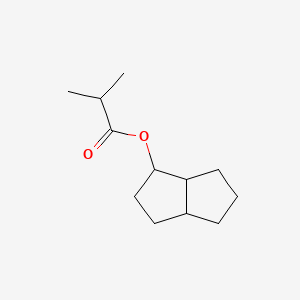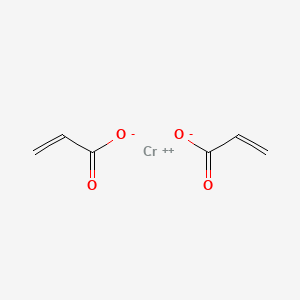
Chromium(2+) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(2+) acrylate is a coordination compound that features chromium in the +2 oxidation state bonded to acrylate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(2+) acrylate can be synthesized through the reaction of chromium(2+) salts with acrylate ligands under controlled conditions. One common method involves the reaction of chromium(2+) chloride with sodium acrylate in an aqueous solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the chromium(2+) ion. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processes can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Chromium(2+) acrylate undergoes various chemical reactions, including:
Oxidation: Chromium(2+) can be oxidized to chromium(3+) under suitable conditions.
Reduction: Chromium(2+) can act as a reducing agent in certain reactions.
Substitution: The acrylate ligands can be substituted with other ligands in coordination chemistry
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or other carboxylates
Major Products Formed
Oxidation: Chromium(3+) acrylate or other chromium(3+) complexes.
Reduction: Chromium(0) or other lower oxidation state chromium complexes.
Substitution: New coordination compounds with different ligands
Scientific Research Applications
Chromium(2+) acrylate has several scientific research applications:
Polymer Chemistry: It is used as a catalyst or co-catalyst in polymerization reactions to produce various polymers with unique properties.
Materials Science: It is utilized in the synthesis of advanced materials, including coatings and adhesives, due to its ability to form stable complexes.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of chromium(2+) acrylate involves its ability to coordinate with various ligands and participate in redox reactions. The chromium(2+) ion can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the compound. Additionally, its redox properties allow it to participate in electron transfer reactions, which are crucial in many catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Chromium(2+) acetate: Similar in structure but with acetate ligands instead of acrylate.
Chromium(2+) chloride: A simpler compound with chloride ligands.
Chromium(3+) acrylate: The +3 oxidation state counterpart with different chemical properties
Uniqueness
Chromium(2+) acrylate is unique due to its specific coordination environment and the presence of acrylate ligands, which impart distinct reactivity and stability compared to other chromium compounds. Its ability to participate in polymerization reactions and form stable complexes makes it valuable in various applications .
Properties
CAS No. |
94275-85-1 |
|---|---|
Molecular Formula |
C6H6CrO4 |
Molecular Weight |
194.11 g/mol |
IUPAC Name |
chromium(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Cr/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
JUPDCLPDWJDLRJ-UHFFFAOYSA-L |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)
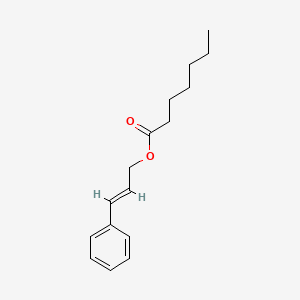
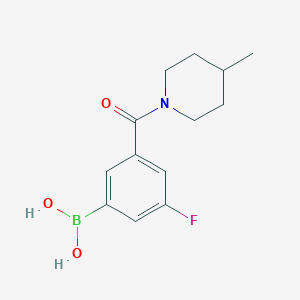
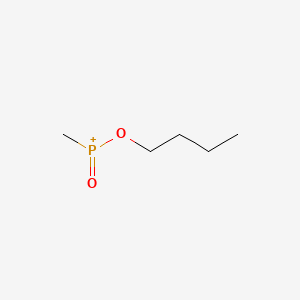
![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)

